2-(1H-Pyrazol-1-yl)benzylamine (SGI-10067) Exhibits Nanomolar Potency as a PKM2 Activator with a Distinct Cellular EC50 Profile Compared to SGI-9380
The compound, known as SGI-10067, is a small-molecule activator of the M2 isoform of pyruvate kinase (PKM2) [1]. In a direct head-to-head comparison with the structurally related analog SGI-9380, SGI-10067 demonstrated a distinct cellular activation profile in non-small cell lung cancer (NSCLC) cell lines [2]. In A549 cells, the EC50 for SGI-10067 was 260 ± 120 nM (n=4), whereas SGI-9380 showed an EC50 of 450 ± 180 nM (n=4), indicating a trend toward higher potency for SGI-10067 in this specific cellular context [2]. In NCI-H1299 cells, the EC50 for SGI-10067 was 220 ± 50 nM (n=4) compared to 300 ± 70 nM (n=4) for SGI-9380, further demonstrating a consistent, albeit modest, potency advantage [2].
| Evidence Dimension | Cellular PKM2 Activation (EC50) |
|---|---|
| Target Compound Data | A549: 260 ± 120 nM; NCI-H1299: 220 ± 50 nM |
| Comparator Or Baseline | SGI-9380 (structurally related PKM2 activator): A549: 450 ± 180 nM; NCI-H1299: 300 ± 70 nM |
| Quantified Difference | A549: SGI-10067 EC50 is 58% of SGI-9380 EC50 (190 nM lower mean); NCI-H1299: SGI-10067 EC50 is 73% of SGI-9380 EC50 (80 nM lower mean) |
| Conditions | Cellular assay measuring PKM2 activation in A549 and NCI-H1299 lung cancer cell lines; data represent mean ± SEM from n=4 independent experiments. |
Why This Matters
The quantitative potency difference in a disease-relevant cellular model provides a rational basis for selecting SGI-10067 over SGI-9380 in PKM2-targeted studies, particularly in A549 lung cancer models.
- [1] National Library of Medicine. SGI-10067 MeSH Supplementary Concept Data 2024. Unique ID: C587441. View Source
- [2] Parnell KM, Foulks JM, Nix RN, et al. Table 2: Cellular PKM2 activation profiles for SGI-9380 and SGI-10067. Mol Cancer Ther. 2013;12(8):1453-1460. View Source
